[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid
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Overview
Description
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a carbamimidoyl moiety, which is further linked to a phenylacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines.
Scientific Research Applications
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during synthetic transformations and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups without affecting the amine.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butoxycarbonyl)ethanolamine: Another compound featuring a Boc-protected amine, used in similar applications.
2-(3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A related compound used as a linker in targeted protein degradation.
Uniqueness
[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is unique due to its specific structure, which combines a Boc-protected carbamimidoyl group with a phenylacetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and bioactive compounds.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
InChI Key |
UZHFJNQOZVEGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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